molecular formula C19H27N3O5 B270771 N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide

N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide

Cat. No. B270771
M. Wt: 377.4 g/mol
InChI Key: OGCNVLMTTDTHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in recent years due to its potential applications in various fields of scientific research.

Mechanism of Action

N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide acts as a competitive inhibitor of GSK-3 by binding to its ATP-binding site. GSK-3 plays a crucial role in the Wnt signaling pathway, which regulates various cellular processes such as cell proliferation and differentiation. Inhibition of GSK-3 by this compound leads to the activation of the Wnt pathway, resulting in the upregulation of genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into various cell types. It has also been shown to enhance the neurogenic potential of adult neural stem cells. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide is its specificity for GSK-3, which makes it a valuable tool for studying the Wnt signaling pathway. It has also been shown to have minimal toxicity in vitro and in vivo. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for the use of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide in scientific research. It has the potential to be used in the development of novel therapies for various diseases such as cancer and neurodegenerative disorders. It can also be used in the development of regenerative medicine approaches for tissue repair and regeneration. Additionally, further studies are needed to understand the long-term effects of this compound on cellular processes and its potential side effects.

Synthesis Methods

N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide can be synthesized using a multistep process involving the reaction of 3,5-diaminobenzoic acid with cyclohexanecarbonyl chloride, followed by acetylation using methoxyacetyl chloride. The resulting compound is purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide has been extensively used in scientific research for its ability to inhibit GSK-3, a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has been shown to have potential applications in stem cell research, cancer research, and neurobiology.

properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

N-cyclohexyl-3,5-bis[(2-methoxyacetyl)amino]benzamide

InChI

InChI=1S/C19H27N3O5/c1-26-11-17(23)20-15-8-13(9-16(10-15)21-18(24)12-27-2)19(25)22-14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,20,23)(H,21,24)(H,22,25)

InChI Key

OGCNVLMTTDTHEO-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC

Canonical SMILES

COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.